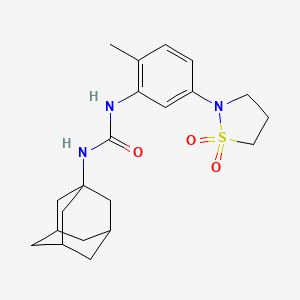
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting from commercially available precursors. A commonly adopted route includes:
Synthesis of Intermediate Compounds:
The synthesis of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl precursor might involve the alkylation of a phenol derivative followed by cyclization with sulfur and subsequent oxidation.
The adamantane-1-amine can be prepared via the reduction of the corresponding adamantane-1-carboxamide.
Coupling Reaction:
The urea linkage is often formed via the reaction between an isocyanate derivative of the adamantane precursor and an amine derivative of the phenyl precursor.
Industrial Production Methods: Scaling up the production for industrial purposes requires robust and reproducible protocols. Techniques such as continuous-flow chemistry and optimization of reaction parameters (temperature, pressure, and catalysts) are employed to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography and recrystallization, are common.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety is prone to oxidation, forming ketones or alcohols under strong oxidizing conditions.
Reduction: Reduction of the nitroso or nitro groups within the isothiazolidinyl ring can yield corresponding amines.
Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, introducing different functional groups at the ortho or para positions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products Formed:
Oxidation Products: Adamantanone, hydroxylated derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated and nitrated derivatives.
Chemistry:
Catalyst development: Its unique structure makes it a candidate for heterogeneous catalysis.
Molecular recognition: Used in designing molecular receptors due to its ability to engage in multiple non-covalent interactions.
Biology and Medicine:
Drug design: Investigated for potential antiviral and antibacterial properties.
Enzyme inhibitors: The compound's structure allows it to inhibit specific enzymes by mimicking natural substrates.
Industry:
Material science: Explored for its potential in creating novel polymers with unique physical properties.
Surface coatings: Utilized in the development of hydrophobic and oleophobic surface treatments.
Wirkmechanismus
Molecular Targets and Pathways: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea interacts with biological targets through multiple mechanisms:
Enzyme Inhibition: Binds to the active sites of enzymes, preventing substrate access and activity.
Receptor Modulation: Engages with cellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative, used in treating Alzheimer's disease.
The unique structural features and multifunctional nature of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea make it a compound of significant interest across various scientific disciplines.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWCLQKBFVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2494238.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494239.png)
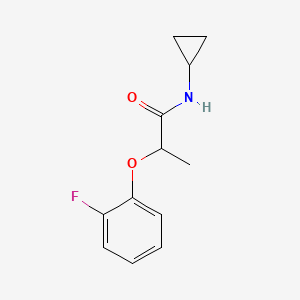
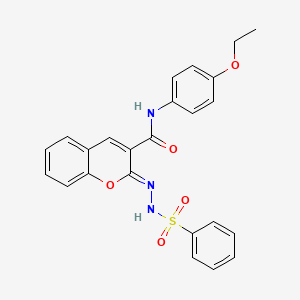
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)
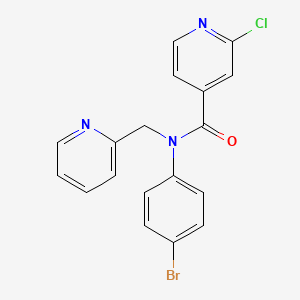
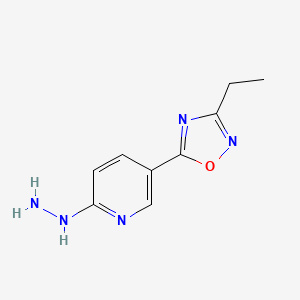
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2494248.png)
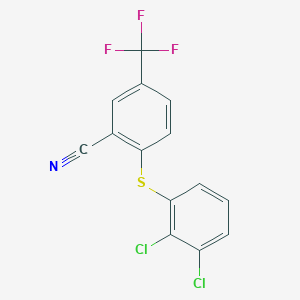
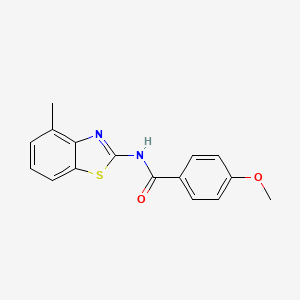
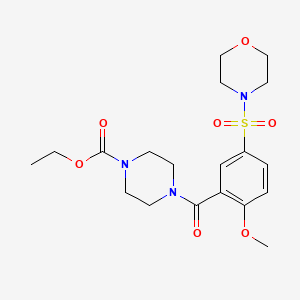
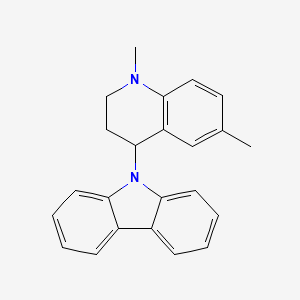
![3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2494260.png)
